(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Overview
Description
“(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are heterocyclic compounds that have been known to exhibit a broad range of chemical and biological properties . They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridine derivatives often involves the reaction of diamine with a carboxylic acid . For example, pyridine-2,3-diamine can be reacted with lactic acid to prepare 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol . This compound can then be further reacted with propargyl bromide to form 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is characterized by an imidazole ring fused with a pyridine ring . This forms a bicyclic heteroring structure .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of various cells . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Synthesis Methods :
- Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to the one . This method is more efficient compared to previous multistage processes, indicating advancements in synthetic techniques for related compounds (Lifshits, Ostapchuk, & Brel, 2015).
Preparative Importance :
- Krasavin et al. (2005) discovered that reactions involving 2-methoxyethylamino-3-aminopyridine with various aromatic aldehydes led to the formation of 1-methoxyethyl-2-aryl-1H-imidazo[4,5-b]pyridines. This finding has immediate preparative importance, indicating potential for the creation of new compounds (Krasavin, Kobak, Bondarenko, & Kravchenko, 2005).
Optical Properties and Material Synthesis :
- Volpi et al. (2017) synthesized derivatives of imidazo[1,5-a]pyridine with significant Stokes' shift ranges and tunable quantum yields, indicating their potential use in low-cost luminescent materials (Volpi et al., 2017).
Medical Imaging and Radioligands :
- Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using imidazo[4,5-b]pyridine derivatives for angiotensin II, AT1 receptor imaging, suggesting potential applications in medical diagnostics (Hamill et al., 1996).
Anti-Tubercular Agents :
- Harer and Bhatia (2015) synthesized imidazo(4,5-b)pyridines as inhibitors of Lumazine synthase in M. tuberculosis, showing promise as anti-tubercular agents (Harer & Bhatia, 2015).
Chemical Structure Analysis :
- Elaatiaoui et al. (2014) analyzed the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing insights into the molecular configuration and interactions (Elaatiaoui et al., 2014).
Future Directions
The future directions for research on “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazopyridines, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBJSCQSOFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)N=C(N2C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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